Pre-miR-21 Binding Affinity: bPGN vs. Obatoclax vs. Prodigiosin by Intrinsic Fluorescence
In a head-to-head direct binding assay using intrinsic fluorescence of the tripyrrole backbone (excitation 545 nm, emission 580 nm), bPGN bound pre-miR-21 with a dissociation constant (Kd) of 0.41 ± 0.04 µM, compared to 0.09 ± 0.02 µM for obatoclax and 0.16 µM for prodigiosin [1]. Although bPGN shows weaker absolute affinity than obatoclax, the bPGN–pre-miR-21 complex produced a thermal stabilization (ΔTm max) of +3.1 °C versus +3.2 °C for obatoclax, indicating comparable stabilization of the RNA stem–loop structure per binding event [1]. Prodigiosin, despite a larger ΔTm of +7.0 °C, lacks equivalent cellular selectivity data, and its higher Kd relative to obatoclax (0.16 vs. 0.09 µM) demonstrates that thermal shift magnitude alone does not predict cellular activity [1]. Navitoclax, a structurally distinct BCL-2 inhibitor, showed negligible binding under identical conditions, confirming assay specificity [1].
| Evidence Dimension | Binding affinity (Kd) and thermal shift (ΔTm max) to pre-miR-21 |
|---|---|
| Target Compound Data | Kd = 0.41 ± 0.04 µM; ΔTm max = +3.1 °C |
| Comparator Or Baseline | Obatoclax: Kd = 0.09 ± 0.02 µM, ΔTm = +3.2 °C; Prodigiosin: Kd = 0.16 µM, ΔTm = +7.0 °C; Navitoclax: no significant binding |
| Quantified Difference | bPGN Kd 4.6× weaker than obatoclax, 2.6× weaker than prodigiosin; ΔTm comparable to obatoclax (difference 0.1 °C), 3.9 °C less than prodigiosin |
| Conditions | DSF and intrinsic fluorescence titration, 0–10 µM compound, pre-miR-21 in vitro |
Why This Matters
Kd alone is insufficient for selection: bPGN's cellular potency (GI50 35 nM) exceeds that of obatoclax (GI50 100 nM) despite weaker binding, suggesting that factors beyond simple affinity—such as cellular accumulation or binding mode—drive functional activity, making bPGN a more translationally relevant probe for miRNA-21 inhibition studies.
- [1] Matarlo JS, Li Y, Bhatt S, et al. The Natural Product Butylcycloheptyl Prodiginine Binds Pre-miR-21, Inhibits Dicer-Mediated Processing of Pre-miR-21, and Blocks Cellular Proliferation. Cell Chemical Biology. 2019;26(8):1133–1142.e4. View Source
